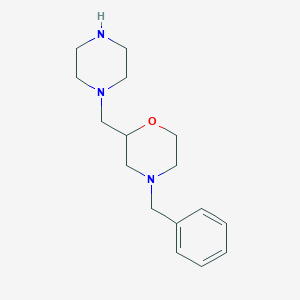
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an indole core, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of 2,6-dichlorobenzaldehyde: This can be achieved by chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst like phosphorus pentachloride under controlled temperature conditions.
Synthesis of 2,6-dichlorophenylacetic acid: This involves the reaction of 2,6-dichlorotoluene with a complex catalyst system, including palladium chloride and tert-butyl peroxy ether, followed by hydrolysis and acidification.
Cyclization to form the indole core: The 2,6-dichlorophenylacetic acid is then subjected to cyclization reactions to form the indole core, which is further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
2-(2,6-Dichlorophenyl)amino]benzaldehyde: Another compound with a dichlorophenyl group, used as a pharmaceutical impurity standard.
Uniqueness
2-(2,6-dichloro-phenyl)-1H- indole-5-carboxylic acid is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the carboxylic acid group also enhances its reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C15H9Cl2NO2 |
|---|---|
Molekulargewicht |
306.1 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-2-1-3-11(17)14(10)13-7-9-6-8(15(19)20)4-5-12(9)18-13/h1-7,18H,(H,19,20) |
InChI-Schlüssel |
YPQKGGWTWDZPQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(N2)C=CC(=C3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3,4-Bis(benzyloxy)-5-nitrophenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B8518591.png)


![N-hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B8518610.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-7H-purin-2-amine](/img/structure/B8518627.png)
![[4-(Tetrahydro-furan-2-ylmethyl)-piperazin-1-yl]-acetonitrile](/img/structure/B8518637.png)
![Ethyl 3-{2-[(methylsulfonyl)oxy]ethyl}benzoate](/img/structure/B8518640.png)





